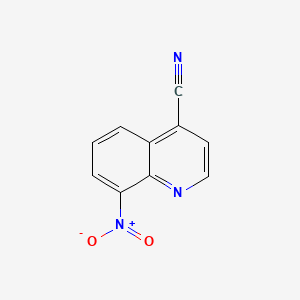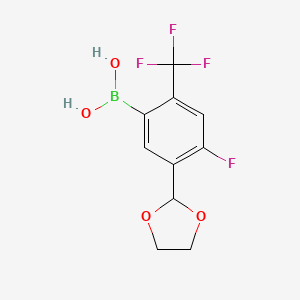
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a dioxolane ring, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation can be achieved using reagents such as Selectfluor and trifluoromethyl iodide, respectively.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes or boronate esters.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the dioxolane, fluorine, and trifluoromethyl groups, making it less versatile in certain applications.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the dioxolane and trifluoromethyl groups.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the dioxolane and fluorine groups.
Uniqueness
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its structural features, which confer distinct reactivity and properties. The presence of the dioxolane ring, fluorine atom, and trifluoromethyl group enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
属性
分子式 |
C10H9BF4O4 |
|---|---|
分子量 |
279.98 g/mol |
IUPAC 名称 |
[5-(1,3-dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BF4O4/c12-8-4-6(10(13,14)15)7(11(16)17)3-5(8)9-18-1-2-19-9/h3-4,9,16-17H,1-2H2 |
InChI 键 |
INYIONKECWVIFR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)F)C2OCCO2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
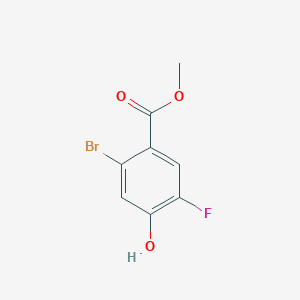
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)
![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)
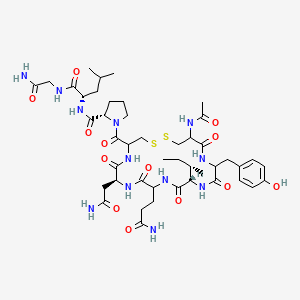

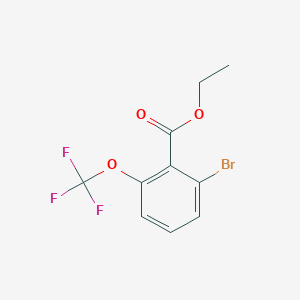
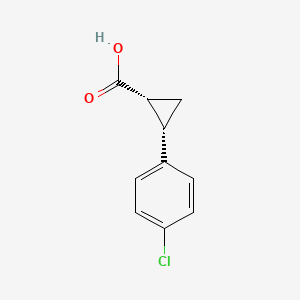
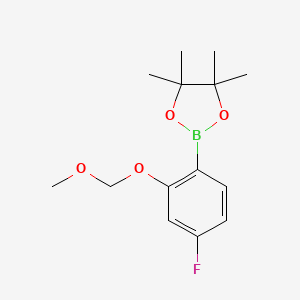

![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)
